molecular formula C25H20F3N3O6S B2954812 Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-22-9

Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2954812
CAS RN: 851951-22-9
M. Wt: 547.51
InChI Key: GWXAGKAFMPWRSJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), an amide group (benzoyl)amino, a ketone group (4-oxo), and a trifluoromethyl group. It also contains a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic ring that contains sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, similar compounds containing these functional groups can undergo a variety of reactions. For example, the ester group can undergo hydrolysis to form a carboxylic acid and an alcohol. The amide group can participate in condensation reactions, and the ketone group can undergo reactions such as reduction to form an alcohol .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature with a relatively high melting point due to the presence of several polar functional groups which can form intermolecular forces such as hydrogen bonds .

Scientific Research Applications

Synthesis of Heterocyclic Systems

A study detailed the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with various alkyl mono- and di-halides, leading to the synthesis of novel heterocyclic systems. This research highlights the potential of these compounds in creating new pentacyclic systems, which show promising antimicrobial activity against Staphylococcus aureus, indicating their potential application in developing new antimicrobial agents (Sirakanyan et al., 2015).

Anticancer Agents

Another significant application involves the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, which were evaluated as anti-tumor agents. These compounds showed significant effects in mouse tumor model cancer cell lines and human cancer cell lines, demonstrating the potential of these chemical structures in the development of new anticancer therapies (Nassar et al., 2015).

Enzymatic Activity Enhancement

Research on pyrazolopyrimidinyl keto-esters revealed their potent effect on increasing the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellobiose to glucose. This suggests potential applications in biotechnology and enzyme engineering to enhance enzymatic reactions or develop novel bio-catalysts (Abd & Awas, 2008).

Antibacterial Activity

The synthesis of novel thieno[2,3-c]pyridazines and their evaluation for antibacterial activities is another area of interest. The newly synthesized compounds were tested against various bacterial strains, indicating their potential as novel antibacterial agents (Al-Kamali et al., 2014).

Apoptosis-Inducing Agents

A study on the synthesis of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for breast cancer treatment revealed that these compounds induce apoptosis in cancer cells and significantly reduce tumor mass in vivo. This research demonstrates the potential application of these compounds in developing new therapies for cancer treatment (Gad et al., 2020).

Future Directions

The future research directions for this compound would likely depend on its potential applications. Given its complex structure, it could be of interest in the field of medicinal chemistry, where it might be investigated for potential biological activity .

properties

IUPAC Name

ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O6S/c1-4-37-24(34)20-18-12-38-22(29-21(32)13-9-16(35-2)11-17(10-13)36-3)19(18)23(33)31(30-20)15-7-5-14(6-8-15)25(26,27)28/h5-12H,4H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXAGKAFMPWRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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